Product packaging for Imidafenacin Related Compound 10(Cat. No.:CAS No. 212756-27-9)

Imidafenacin Related Compound 10

Cat. No.: B601957
CAS No.: 212756-27-9
M. Wt: 333.44
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Imidafenacin (B1671753) as an Antimuscarinic Agent

Imidafenacin is an antimuscarinic agent used in the treatment of overactive bladder, a condition characterized by urinary urgency and frequency. americanchemicalsuppliers.comwikipedia.org Its therapeutic effect is achieved by antagonizing muscarinic receptors, particularly the M1 and M3 subtypes, which are involved in the contraction of the bladder's detrusor muscle. veeprho.comaxios-research.com By blocking these receptors, Imidafenacin helps to reduce involuntary bladder contractions, thereby alleviating the symptoms of overactive bladder. americanchemicalsuppliers.comveeprho.com The drug is a diarylmethane derivative with the chemical name 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide. nih.govnih.gov

Significance of Impurity Profiling in Pharmaceutical Development and Quality Control

Impurity profiling is the systematic process of identifying and quantifying all potential impurities in a drug substance. This process is of critical importance for several reasons:

Safety: Some impurities can be toxic, even at very low levels. ncats.io Thorough profiling is essential to ensure that no harmful compounds are present in the final drug product. tlcstandards.com

Efficacy: Impurities can sometimes interfere with the therapeutic action of the API, potentially reducing the drug's effectiveness.

Stability: The presence of certain impurities can affect the stability of the drug substance, leading to degradation and a shorter shelf life. tlcstandards.com

Regulatory Compliance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines regarding the limits of impurities in pharmaceutical products. tlcstandards.comCurrent time information in Bangalore, IN. Comprehensive impurity profiling is a prerequisite for drug approval. nih.gov

The development of validated analytical methods is crucial for accurate impurity profiling. researchgate.net Techniques such as high-performance liquid chromatography (HPLC) are often employed to separate and quantify impurities. researchgate.netgoogle.comgoogle.com

Academic Research Imperatives for Imidafenacin Related Compound 10

While commercial entities focus on the detection and control of impurities to meet regulatory standards, academic research plays a vital role in understanding the fundamental aspects of these related compounds. For a specific impurity like this compound, academic investigation is essential to:

Elucidate its precise chemical structure and stereochemistry.

Understand its mechanism of formation, whether as a synthesis by-product or a degradation product.

Investigate its potential pharmacological or toxicological effects.

Develop novel and more efficient methods for its synthesis, isolation, and characterization, which can then be used as analytical standards.

This compound: A Closer Look

This compound is identified as an impurity of Imidafenacin. americanchemicalsuppliers.com Its chemical identity has been established, and it is available as a reference standard for analytical purposes.

Table 1: Chemical Identity of Imidafenacin and Related Compound 10

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
Imidafenacin170105-16-5C₂₀H₂₁N₃O319.414-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide
This compound212756-27-9C₂₁H₂₃N₃O333.444-(2-ethyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide

Data sourced from multiple chemical and pharmaceutical databases. wikipedia.orgveeprho.comaxios-research.comnih.govtlcstandards.comebi.ac.uk

The structural difference between Imidafenacin and Compound 10 lies in the alkyl substituent on the imidazole (B134444) ring—a methyl group in the parent drug versus an ethyl group in the impurity. This seemingly minor difference underscores the need for precise analytical methods capable of distinguishing between closely related molecules.

Detailed Research Findings

Currently, detailed public research findings specifically on the synthesis, characterization, and biological activity of this compound are limited. Its primary role in the scientific literature and commercial catalogs is that of an analytical standard used for the quality control of Imidafenacin. americanchemicalsuppliers.comtlcstandards.com The availability of this certified reference material is critical for pharmaceutical manufacturers to accurately quantify its presence in their API and finished drug products, ensuring they meet the stringent purity requirements set by regulatory authorities.

Research on Imidafenacin itself has led to the development of various analytical methods, such as liquid chromatography-tandem mass spectrometry, to determine the drug and its metabolites in biological fluids. nih.gov These methods are foundational for also detecting and quantifying related compounds like Compound 10.

Compound Names Mentioned in this Article

Properties

CAS No.

212756-27-9

Molecular Formula

C21H23N3O

Molecular Weight

333.44

Appearance

Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4-(2-Ethyl-imidazol-1-yl)-2,2-diphenyl-butyramide

Origin of Product

United States

Q & A

Q. How can researchers validate the specificity of assays used to quantify this compound in biological matrices?

  • Methodological Answer :
  • Matrix Effects : Spike blank plasma/serum with the compound and measure recovery rates (target: 85–115%).
  • Cross-Reactivity : Test against structurally similar metabolites (e.g., N-dealkylated products).
  • Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) and confirm with inter-day precision studies.
    Include validation parameters in supplementary materials .

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